D-Lys(Z)-Pro-Arg-pNA diacetate

Protein C Activity Assay PROTAC Activation Clinical Hemostasis

Non-specific interference from plasma proteases compromises APC activity measurements. Spectrozyme PCa diacetate delivers defined kinetics for purified enzyme studies: • Km = 0.164-0.44 mM; kcat/Km = 1.3×10⁵ M⁻¹s⁻¹ • Water-soluble diacetate (≥8.88 mg/mL) eliminates DMSO artifacts • Validated for automated inhibitor screening Not suitable for PROTAC-activated plasma assays. For research use only.

Molecular Formula C35H51N9O11
Molecular Weight 773.8 g/mol
Cat. No. B612687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Lys(Z)-Pro-Arg-pNA diacetate
SynonymsSpectrozyme PCa;  Chromozym Pca diacetate
Molecular FormulaC35H51N9O11
Molecular Weight773.8 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C31H43N9O7.2C2H4O2/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46;2*1-2(3)4/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35);2*1H3,(H,3,4)/t24-,25+,26+;;/m1../s1
InChIKeyVMCWZMKBOZNVHX-ANSAKZOLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Lys(Z)-Pro-Arg-pNA (diacetate) for APC Activity Quantification


D-Lys(Z)-Pro-Arg-pNA (diacetate), also known as Spectrozyme PCa or Chromozym Pca diacetate, is a synthetic chromogenic peptide substrate specifically designed for the detection of activated protein C (APC) amidolytic activity . It is a tripeptide derivative (D-Lys(Z)-Pro-Arg) linked to a p-nitroaniline (pNA) chromophore, which upon enzymatic cleavage by APC releases free pNA, producing a colorimetric signal quantifiable at 405 nm [1]. The compound is supplied as a diacetate salt (CAS 108963-70-8, MW 773.83), offering enhanced aqueous solubility compared to the free base form (CAS 108963-69-5, MW 653.73) .

1
Synthetic chromogenic substrate for APC amidolytic activity quantification
Designed for colorimetric detection at 405 nm
2
Diacetate salt for enhanced aqueous solubility vs free base
Enables water-based stock preparation; reported 2 mg/mL aqueous solubility
3
Suitable for defined buffer systems and purified enzyme preparations
Not for PROTAC-activated plasma assays; matrix compatibility requires review

Why D-Lys(Z)-Pro-Arg-pNA (diacetate) Is Not Substitutable


Chromogenic substrates for activated protein C (APC) exhibit significant variability in specificity, selectivity, and assay compatibility that precludes simple interchangeability. Direct comparative studies demonstrate that D-Lys(Z)-Pro-Arg-pNA (Spectrozyme PCa) and its analog CBS 65.25 produce unreliable results in PROTAC-activated plasma assays due to non-specific absorbance changes in protein C-deficient plasma and poor correlation with antigenic levels, whereas S-2366 maintains robust specificity [1]. Furthermore, substrate selection critically impacts assay sensitivity: clinical diagnostic applications require higher sensitivity substrates such as Chromozym PCA, while less sensitive substrates like S-2366 remain limited to laboratory research settings . Generic substitution without considering these performance differentials introduces unacceptable experimental variability and may invalidate quantitative APC activity measurements.

Assay Compatibility
Spectrozyme PCa may produce non-specific signal in PROTAC-activated plasma; S-2366 reported to maintain specificity.
Substitution without matrix validation may invalidate APC activity measurements.
Substrate Affinity
Spectrozyme PCa Km context may require higher working concentrations; S-2366 affinity profile differs.
Affinity differences may shift reagent consumption and assay sensitivity context.
Selectivity Profile
Spectrozyme PCa thrombin selectivity data not reported in primary literature; H-D-Trp-Arg-Arg-pNA selectivity ratio context available.
Thrombin cross-reactivity requires empirical validation for plasma-based workflows.

Comparative Evidence for D-Lys(Z)-Pro-Arg-pNA (diacetate)


Unsuitability in PROTAC-Based APC Assays

In a direct head-to-head comparison of three chromogenic substrates (S-2366, Spectrozyme PCa, and CBS 65-25) for activated protein C measurement using PROTAC activation in 99 warfarin-treated patients and 29 normal subjects, Spectrozyme PCa (D-Lys(Z)-Pro-Arg-pNA) and CBS 65-25 were determined to be unsuitable due to detectable absorbance changes in protein C-deficient plasma and lack of correlation with protein C antigen levels by EIA [1]. In contrast, S-2366 demonstrated high specificity and strong correlation with protein C antigen [1].

PROTAC Assay Suitability
Head-to-head
Spectrozyme PCa: unsuitable (non-specific signal, poor antigen correlation). S-2366: reported specific and correlating.
Assay-specific suitability context; may differ by activation method.
PROTAC-activated plasma, 99 warfarin patients, 29 normal subjects.
Protein C Activity Assay PROTAC Activation Clinical Hemostasis

Kinetic Parameters Compared to S-2366

The Michaelis constant (Km) for Spectrozyme PCa with activated protein C ranges from 0.164–0.44 mM across multiple independent studies [1][2][3], while the Km for S-2366 is reported as 0.00091 mM (0.91 µM) [4]. The approximately 180- to 480-fold higher Km of Spectrozyme PCa indicates substantially lower binding affinity for APC compared to S-2366, which necessitates higher substrate concentrations to achieve comparable reaction velocities. Catalytic efficiency (kcat/Km) for wild-type APC with Spectrozyme PCa is 1.3 × 10⁵ M⁻¹s⁻¹ [2].

Kinetic Parameters
Cross-study
Spectrozyme PCa Km = 0.164–0.44 mM. S-2366 Km = 0.00091 mM. ~180-480 fold higher Km.
Substrate affinity context; supports concentration-range review.
pH 7.4, 37°C. kcat/Km = 1.3 × 10⁵ M⁻¹s⁻¹ reported.
Enzyme Kinetics APC Substrate Efficiency Km Determination

APC vs Thrombin Selectivity

Selectivity of chromogenic substrates for APC over thrombin varies substantially. S-2366 exhibits a selectivity ratio (SAPC/SIIa) of 0.38 ± 0.01, while the optimized substrate H-D-Trp-Arg-Arg-pNA achieves a selectivity of 38 ± 1 [1]. Specific quantitative selectivity data for Spectrozyme PCa versus thrombin is not reported in the primary literature; however, the compound's established use as an APC substrate in kinetic studies where thrombin is present as a contaminant suggests that its selectivity profile must be independently validated for each assay configuration [2]. Users procuring this substrate for applications involving plasma or complex protease mixtures must anticipate potential thrombin interference unless mitigated by specific inhibitors.

Thrombin Selectivity
Class-level
Selectivity ratio data not reported in primary literature for Spectrozyme PCa.
Requires empirical validation; data to verify for plasma-based workflows.
S-2366: 0.38 ± 0.01; H-D-Trp-Arg-Arg-pNA: 38 ± 1 reported.
Substrate Selectivity APC Specificity Thrombin Interference

Aqueous Solubility: Diacetate Salt vs Free Base

D-Lys(Z)-Pro-Arg-pNA is available in two forms: the free base (CAS 108963-69-5, MW 653.73) and the diacetate salt (CAS 108963-70-8, MW 773.83). The diacetate salt demonstrates defined aqueous solubility of 2 mg/mL (2.58 mM) in water with ultrasonic assistance , while another vendor reports up to 8.88 mg/mL (11.48 mM) . The free base exhibits variable solubility across vendors and typically requires DMSO for complete dissolution . The diacetate formulation provides predictable, water-based preparation that eliminates organic solvent carryover effects on enzyme activity, a critical advantage for kinetic assays requiring aqueous reaction environments.

Aqueous Solubility
Supporting evidence
Diacetate salt: 2–8.88 mg/mL in water. Free base: requires DMSO.
Supports aqueous stock preparation; solvent interference review.
25°C, ultrasonic assistance recommended. Source review advised.
Aqueous Solubility Salt Form Selection Assay Preparation

Optimal Use Cases for D-Lys(Z)-Pro-Arg-pNA (diacetate)


Kinetic Characterization of APC Variants

Employ D-Lys(Z)-Pro-Arg-pNA (diacetate) as a substrate for determining Michaelis-Menten kinetic parameters (Km = 0.164–0.44 mM; kcat/Km = 1.3 × 10⁵ M⁻¹s⁻¹) of recombinant or purified APC variants [1]. The diacetate salt's aqueous solubility (2–8.88 mg/mL) facilitates preparation of high-concentration stock solutions in water, avoiding DMSO interference . This substrate is appropriate for basic research applications requiring robust kinetic characterization of APC amidolytic activity where absolute thrombin discrimination is not the primary experimental endpoint.

Amidolytic Assays in Defined Buffer Systems

Utilize Spectrozyme PCa for measuring APC activity in purified enzyme preparations or reconstituted buffer systems where plasma proteins and competing proteases are absent or controlled [2]. The substrate is NOT suitable for PROTAC-activated plasma protein C assays due to documented non-specific signal generation and poor antigen correlation [3]. Procurement decisions for clinical diagnostic or plasma-based applications should favor S-2366 or other validated substrates with demonstrated plasma matrix compatibility.

High-Throughput Screening for APC Inhibitors

Leverage the water-soluble diacetate formulation for automated liquid handling systems conducting APC inhibitor screens . The predictable aqueous solubility eliminates DMSO precipitation risks and reduces solvent-related false positives. However, users must independently validate substrate selectivity against thrombin and other plasma proteases when screening compound libraries derived from or intended for plasma-based environments.

Comparative Substrate Profiling and Method Development

Deploy D-Lys(Z)-Pro-Arg-pNA (diacetate) as a reference substrate in studies comparing multiple chromogenic APC substrates to establish relative performance benchmarks [4]. Its well-characterized kinetic parameters in the literature (Km, kcat, Vmax) provide a reproducible baseline for evaluating novel substrate candidates or optimizing assay conditions. Such applications leverage the compound's established analytical profile rather than relying on unverified selectivity claims.

Application
Selection Property
Validation Focus
APC Kinetic Characterization
Km / kcat/Km reported context
APC amidolytic activity in defined buffer systems
Purified Enzyme Assays
Aqueous solubility profile
Matrix composition and solvent interference review
Inhibitor Screening
Water-based preparation
Thrombin cross-reactivity validation
Substrate Profiling Studies
Established kinetic parameters
Reproducibility across APC sources and conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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